molecular formula C10H12N2O B138843 (R)-1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic acid amide CAS No. 150448-64-9

(R)-1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic acid amide

Cat. No.: B138843
CAS No.: 150448-64-9
M. Wt: 176.21 g/mol
InChI Key: JFMNKDRNEZZRBW-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic acid amide is a chiral compound belonging to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic acid amide typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of ®-1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic acid amide may involve large-scale asymmetric synthesis using chiral catalysts or biocatalysts to ensure high enantiomeric purity. The amidation step can be optimized using continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine, often using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH4) is frequently used for the reduction of amides to amines.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

®-1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic acid amide has several applications in scientific research:

    Medicinal Chemistry: It serves as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and cancer.

    Organic Synthesis: The compound is used as a building block for the synthesis of complex natural products and other bioactive molecules.

    Biological Studies: It is employed in studies investigating the biological activity of isoquinoline derivatives, including their potential as enzyme inhibitors and receptor modulators.

    Industrial Applications: The compound is used in the development of new materials and catalysts for various industrial processes

Mechanism of Action

The mechanism of action of ®-1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic acid amide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydro-isoquinoline: A parent compound with similar structural features but lacking the carboxylic acid amide group.

    Isoquinoline-3-carboxylic acid: A related compound with a carboxylic acid group instead of the amide group.

    N-Methyl-1,2,3,4-Tetrahydro-isoquinoline: A derivative with a methyl group on the nitrogen atom.

Uniqueness

®-1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic acid amide is unique due to its chiral nature and the presence of both the isoquinoline ring and the carboxylic acid amide group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

(3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-10(13)9-5-7-3-1-2-4-8(7)6-12-9/h1-4,9,12H,5-6H2,(H2,11,13)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMNKDRNEZZRBW-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=CC=CC=C21)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NCC2=CC=CC=C21)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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